(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Chiral resolution Enantioselective synthesis Stereochemical quality control

(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1212851-11-0) is a chiral primary amine belonging to the 1-aminotetralin (1-amino-1,2,3,4-tetrahydronaphthalene) structural class. With a molecular formula of C₁₂H₁₇N and molecular weight of 175.27 g/mol, it features a stereogenic center at the C1 position bearing the (S)-configuration and an ethyl substituent at the 5-position of the fused bicyclic tetralin ring system.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B13052610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCCC1=C2CCCC(C2=CC=C1)N
InChIInChI=1S/C12H17N/c1-2-9-5-3-7-11-10(9)6-4-8-12(11)13/h3,5,7,12H,2,4,6,8,13H2,1H3/t12-/m0/s1
InChIKeyASINTLOAQNNRHI-LBPRGKRZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Chiral 1-Aminotetralin Scaffold for CNS Target-Oriented Procurement


(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1212851-11-0) is a chiral primary amine belonging to the 1-aminotetralin (1-amino-1,2,3,4-tetrahydronaphthalene) structural class. With a molecular formula of C₁₂H₁₇N and molecular weight of 175.27 g/mol, it features a stereogenic center at the C1 position bearing the (S)-configuration and an ethyl substituent at the 5-position of the fused bicyclic tetralin ring system . This scaffold serves as a key chiral building block in medicinal chemistry, particularly for the synthesis of CNS-active compounds targeting aminergic neurotransmitter systems [1]. The compound is commercially available as the single (S)-enantiomer with a specified purity of 98% .

Why Generic Substitution Fails for (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine: Enantiomer-Dependent Pharmacological Divergence


The 1-aminotetralin scaffold exhibits pronounced stereochemical sensitivity in biological systems. Chiral resolution studies on structurally analogous tetrahydronaphthalenic melatonin receptor ligands demonstrate that enantiomers of the same scaffold can display opposing functional pharmacology—one enantiomer acting as an agonist while the other behaves as an antagonist [1]. Within the broader aminotetralin class, quantitative structure–activity relationship (QSAR) analyses of 57 analogues confirm that both the nature of the N-substituent and the ring substitution pattern significantly modulate norepinephrine uptake inhibitory potency, with ethyl groups at specific positions being preferred over larger alkyl groups [2]. Furthermore, the 5-ethyl substituent introduces a measurable increase in lipophilicity compared to the 5-methyl analog (estimated ΔlogP ≈ +0.5), altering physicochemical properties relevant to membrane permeability and target engagement . Simple racemic or differently substituted aminotetralins cannot recapitulate these integrated stereochemical and physicochemical parameters, making targeted procurement of the defined (S)-5-ethyl enantiomer essential for reproducible research outcomes.

(S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine Quantitative Differentiation Evidence for Procurement Decisions


Enantiomeric Identity vs. (R)-Enantiomer: Defined (S)-Chirality at C1 for Stereospecific Synthesis

The (S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1212851-11-0) is a single, defined enantiomer distinguished from its (R)-counterpart (CAS 1213697-71-2) and from the racemic mixture (CAS 1071449-02-9) . In tetrahydronaphthalenic melatonin receptor ligand series, enantiomeric resolution on cellulose-based chiral stationary phases (Chiralcel OD-H and OJ columns) achieved baseline separation with Rₛ > 1.5, and the resolved enantiomers displayed divergent pharmacological profiles—one acting as an agonist and the other as an antagonist at melatonin receptor binding sites [1]. Although target-specific activity data for the 5-ethyl-1-aminotetralin pair has not been published, the precedent of enantiomer-dependent functional inversion within the tetrahydronaphthalenic chemotype establishes that procurement of the incorrect enantiomer or racemate poses a material risk of obtaining qualitatively different biological outcomes.

Chiral resolution Enantioselective synthesis Stereochemical quality control

Estimated Lipophilicity Advantage vs. 5-Methyl Analog: ΔXlogP ≈ +0.5 for Enhanced Membrane Partitioning

The 5-ethyl substituent increases calculated lipophilicity relative to the 5-methyl analog. The (S)-5-methyl-1,2,3,4-tetrahydronaphthalen-1-amine (CAS 1213856-38-2) has a computed XlogP of 1.9 . Using the established Hansch-Leo fragment constant of π(CH₂) ≈ +0.5 per methylene unit, the 5-ethyl derivative is estimated to have an XlogP of approximately 2.4 [1]. For comparison, the unsubstituted parent compound 1,2,3,4-tetrahydronaphthalen-1-amine has a reported logP of 1.06 . A ΔlogP of approximately +0.5 relative to the 5-methyl analog represents a roughly 3.2-fold increase in octanol-water partition coefficient, which may translate to altered membrane permeability, tissue distribution, and target compartment access in biological assays.

Lipophilicity Physicochemical profiling Membrane permeability

Molecular Weight and Steric Differentiation vs. Unsubstituted 1-Aminotetralin: 28 Da Increase Modulates Target Binding Kinetics

The target compound (MW 175.27 g/mol) carries an additional 28.05 g/mol (ethyl group) compared to the unsubstituted (S)-1,2,3,4-tetrahydronaphthalen-1-amine (MW 147.22 g/mol) . QSAR analysis of 57 substituted aminotetralin analogues for norepinephrine uptake inhibition established that the ring substitution pattern significantly affects inhibitory potency—specifically, an ethyl group as the nitrogen substituent is preferred, and groups larger than propyl are undesirable, while ring substituent effects are position-dependent [1]. The 5-ethyl substituent introduces steric bulk at a position where SAR trends indicate tolerance for alkyl substitution, but the precise impact on potency relative to unsubstituted or 5-methyl variants remains compound-specific and target-dependent. The increased molecular weight also reduces ligand efficiency metrics (e.g., LE = pIC₅₀ × 1.37 / heavy atom count), which is a relevant consideration in fragment-based and lead-optimization campaigns.

Molecular recognition Steric effects Ligand efficiency

Ketone Precursor Availability: 5-Ethyl-3,4-dihydro-1(2H)-naphthalenone as a Defined Synthetic Intermediate for In-House Derivatization

The ketone precursor 5-ethyl-3,4-dihydro-1(2H)-naphthalenone (CAS 51015-31-7, MW 174.24 g/mol) is commercially available and serves as a well-defined starting material for asymmetric reductive amination to access the target (S)-amine . This contrasts with the unsubstituted 1-tetralone (MW 146.19 g/mol) and 5-methyl-1-tetralone, providing researchers with a tractable synthetic route where the 5-ethyl substituent is installed prior to amine formation rather than requiring post-synthetic aromatic functionalization. Dynamic kinetic asymmetric amination of tetralin-derived alcohols using microwave-assisted catalysis has been demonstrated as an efficient route to chiral tetralin-1-amines, providing stereoconvergent access to this scaffold class [1]. The availability of both the ketone precursor and the pre-formed (S)-amine enables parallel synthetic strategies: procurement of the final chiral amine for direct use, or procurement of the ketone for in-house enantioselective amination with bespoke chiral auxiliaries or biocatalytic systems.

Synthetic tractability Chiral amine synthesis Reductive amination

Optimal Research and Procurement Application Scenarios for (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine


Stereospecific CNS Lead Optimization Requiring Defined (S)-Enantiomeric 1-Aminotetralin Scaffolds

In CNS drug discovery programs targeting aminergic GPCRs (e.g., trace amine-associated receptors, dopamine receptors, or serotonin receptors), the (S)-configured 5-ethyl-1-aminotetralin serves as a chiral building block where stereochemistry at C1 is expected to critically influence receptor subtype selectivity and intrinsic efficacy. The precedent of enantiomer-dependent functional inversion in tetrahydronaphthalenic melatonin receptor ligands—where resolved enantiomers displayed opposing agonist/antagonist pharmacology [1]—motivates the use of single-enantiomer starting materials for SAR exploration. Procurement of the defined (S)-enantiomer (CAS 1212851-11-0, 98% purity) rather than the racemate (CAS 1071449-02-9) ensures that downstream biological data can be unambiguously attributed to a single stereoisomer, avoiding confounding racemic mixture effects.

Comparative Physicochemical Profiling of 5-Alkyl-Substituted 1-Aminotetralin Series for Membrane Permeability Optimization

The estimated logP difference between the 5-ethyl (est. XlogP ≈ 2.4) and 5-methyl (XlogP = 1.9) analogs provides a rational basis for selecting the 5-ethyl derivative in parallel artificial membrane permeability assays (PAMPA) or Caco-2 permeability studies. The calculated ΔlogP of approximately +0.5 corresponds to a roughly 3.2-fold increase in octanol-water partition coefficient [2], enabling systematic investigation of how incremental lipophilicity at the 5-position affects passive membrane diffusion, P-glycoprotein efflux susceptibility, and ultimately oral bioavailability or CNS penetration in the 1-aminotetralin chemotype.

Biocatalytic Resolution and Asymmetric Synthesis Methodology Development

The (S)-5-ethyl-1,2,3,4-tetrahydronaphthalen-1-amine is directly applicable as a reference standard or substrate in biocatalytic amine resolution studies. The unsubstituted (S)-1,2,3,4-tetrahydronaphthalen-1-amine has been employed in studies of kinetic resolution of chiral amines using ω-transaminase in an enzyme-membrane reactor . The 5-ethyl analog extends this methodology platform to test the tolerance of transaminase enzymes and lipases (e.g., Pseudomonas cepacia lipase) toward 5-position alkyl substitution, which introduces additional steric demand and altered lipophilicity relative to the unsubstituted parent [3]. The commercial availability of both the (S)-amine and its ketone precursor (CAS 51015-31-7) enables comprehensive biocatalytic reaction development.

Fragment-Based Drug Discovery Library Design Incorporating 5-Substituted Chiral Tetralin Amines

The 1-aminotetralin core is recognized as a privileged scaffold in drug discovery, with the primary amine serving as a versatile synthetic handle for amide coupling, reductive amination, and N-arylation. The (S)-5-ethyl derivative (MW 175.27, 13 heavy atoms, estimated XlogP ≈ 2.4) occupies a distinct region of fragment chemical space compared to the unsubstituted parent (MW 147.22, 11 heavy atoms, logP 1.06) . This differentiation is relevant for fragment library design where incremental diversity in both shape (via the 5-ethyl substituent) and physicochemical properties is sought. The 5-ethyl group provides a vector for additional hydrophobic contacts in target binding pockets without introducing the synthetic complexity of halogen or heteroatom substitution at the aromatic ring.

Quote Request

Request a Quote for (S)-5-Ethyl-1,2,3,4-tetrahydronaphthalen-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.